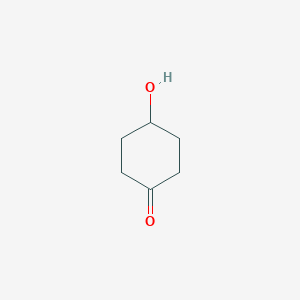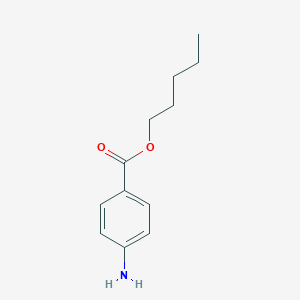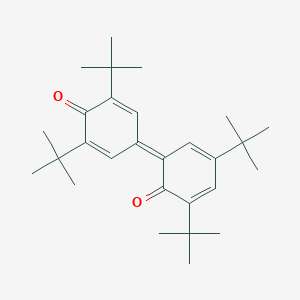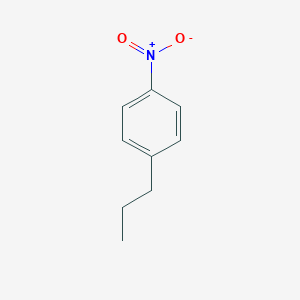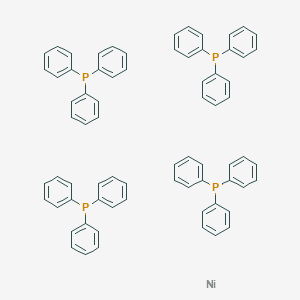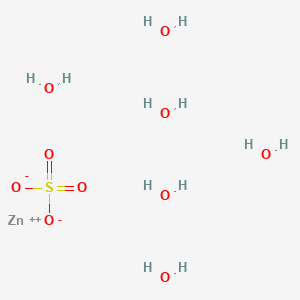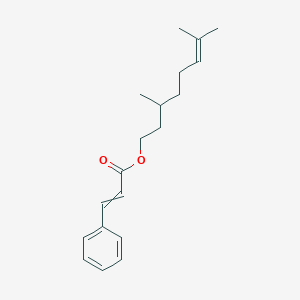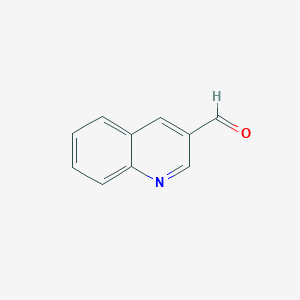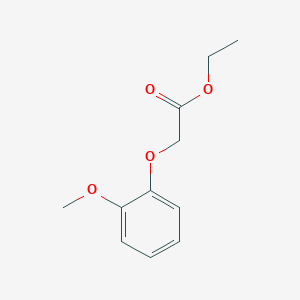
锰(II)乙酰丙酮酸盐
描述
Manganese(II) acetylacetonate (Mn(acac)2) is a transition metal acetylacetonate that is trimeric in hydrocarbon solvents. It is monomeric and tetrahedral in its vapor state . It shows Mn-O bond energy of 65 kcal mol -1 . It can be used with potassium permanganate in preparation of manganese triad (Mn(acac)3) .
Synthesis Analysis
The synthesis of Manganese(II) acetylacetonate involves the reduction of higher valent metal ions by acetylacetone and subsequent formation of the chelates owing to the presence of an excess acetylacetone . A manganese(II) acetylacetonate complex has been immobilized onto metal–organic framework IRMOF-3 through a one-step post-synthetic route .Molecular Structure Analysis
Manganese(II) acetylacetonate is a coordination complex derived from the acetylacetonate anion and metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” . Acetylacetone is an organic compound that famously exists in two tautomeric forms which are rapidly inter-convertible .Chemical Reactions Analysis
Manganese(II) acetylacetonate is used in a plethora of catalyzed reactions . It has been used as a catalyst for the epoxidation of alkenes . The catalyst did not suffer from a leaching problem during the reaction .Physical And Chemical Properties Analysis
Manganese(II) acetylacetonate is a solid with a melting point of 248-250 °C (dec.) (lit.) . It has a molecular weight of 253.15 . It is soluble in water .科学研究应用
Synthesis and Thermal Stability
Manganese(II) acetylacetonate (Mn(acac)2) is a transition metal acetylacetonate that is trimeric in hydrocarbon solvents . It shows Mn-O bond energy of 65 kcal mol -1 . It can be used with potassium permanganate in preparation of manganese triad (Mn(acac)3) . The stability of Mn(acac)3 modifications depends on the properties of the solvent chosen for recrystallization . Low-polarity solvents with a low dielectric permittivity enhance intermolecular interactions, which leads to the formation of the β-Mn(acac)3 modification during the synthesis of Mn(acac)3 from chloroform solutions .
Catalyst for Polymerization of Alkenes
Manganese(III) acetylacetonate Mn(acac)3 is used as a catalyst for polymerization of alkenes . This application is significant in the chemical industry, particularly in the production of various types of polymers.
Hardening of Alkyd Enamels
Mn(acac)3 also plays a role in the hardening of alkyd enamels . This process is crucial in the production of protective and decorative coatings in various industries.
Oxidizer of Phenols
Mn(acac)3 is used as a one-electron oxidizer of phenols . This application is important in the field of organic chemistry, particularly in reactions involving the oxidation of phenolic compounds.
Production of Manganese Oxide Cathode Materials
Mn(acac)3 is used to obtain manganese oxide cathode materials for lithium batteries . The structure of the obtained oxide depends on the structure of the initial Mn(acac)3 and affects the characteristics of the material, for example, catalytic activity or electrical capacity .
Fabrication of Carbon Nanostructures
. Because of this property, acetylacetonates are commonly used in the fabrication of various shapes of carbon nanostructures via the use of chemical vapor deposition (CVD) and laser evaporation techniques .
作用机制
Target of Action
Manganese(II) acetylacetonate, often abbreviated as Mn(acac)2, is a coordination complex derived from the acetylacetonate anion and manganese ions . The primary targets of this compound are various biochemical reactions where it acts as a catalyst or a precursor for nanoparticle research and polymer science .
Mode of Action
Manganese(II) acetylacetonate interacts with its targets through its unique structure and reactivity. The ligand acetylacetonate is a β-diketone, which exists in two rapidly inter-convertible tautomeric forms . Typically, both oxygen atoms bind to the manganese to form a six-membered chelate ring . This structure allows the compound to act as a catalyst in a plethora of reactions .
Biochemical Pathways
Manganese(II) acetylacetonate plays a significant role in various catalytic reactions. For instance, a manganese(II) acetylacetonate complex has been used as an effective and recyclable heterogeneous catalyst for the epoxidation of alkenes . Moreover, it has been involved in the oxidative cleavage of inactivated acetylacetone, resembling Dke1-catalyzed reactions of β-diketone and α-keto acid .
Pharmacokinetics
It’s known that the compound is trimeric in hydrocarbon solvents and monomeric and tetrahedral in its vapor state . These properties could influence its absorption, distribution, metabolism, and excretion, thus affecting its bioavailability.
Result of Action
The molecular and cellular effects of Manganese(II) acetylacetonate’s action are primarily seen in its role as a catalyst. It facilitates various chemical transformations, contributing to the selectivities, reactivity, and atom economy needed for cost-effective approaches to critical chemical transformations .
Action Environment
The action, efficacy, and stability of Manganese(II) acetylacetonate can be influenced by environmental factors. For instance, the deposition temperature can affect the physicochemical characteristics of the composite material when the compound is used in aerosol-assisted metal organic chemical vapor deposition . Furthermore, the compound’s reactivity and regio- and stereoselectivity have been attributed to aggregation, which can be influenced by the solution and solid-state environment .
安全和危害
未来方向
Manganese(II) acetylacetonate has been used as a precursor for nanoparticle research, polymer science, and catalysis . It has played a significant role in recent years and the ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .
属性
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Mn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNDVNZCGCCIPA-FDGPNNRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16MnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige solid; [Sigma-Aldrich MSDS] | |
| Record name | Manganese(II) acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Manganese(II) acetylacetonate | |
CAS RN |
14024-58-9 | |
| Record name | Manganese, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(pentane-2,4-dionato-O,O')manganese | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




